molecular formula C12H11NO2 B8558980 2-(8-Methylquinolin-6-yl)acetic acid

2-(8-Methylquinolin-6-yl)acetic acid

Cat. No.: B8558980
M. Wt: 201.22 g/mol
InChI Key: SRLDCVZXILINJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(8-Methylquinolin-6-yl)acetic acid is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring substituted with a methyl group at the 8th position and an acetic acid moiety at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(8-Methylquinolin-6-yl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with quinoline or a substituted quinoline.

    Methylation: Introduction of a methyl group at the 8th position can be achieved using methylating agents such as methyl iodide in the presence of a base.

    Acetic Acid Substitution: The acetic acid moiety can be introduced through a Friedel-Crafts acylation reaction using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce environmental impact.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, potentially forming quinoline N-oxides.

    Reduction: Reduction reactions may target the quinoline ring or the acetic acid moiety, leading to various reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and appropriate solvents.

Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various hydrogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent due to its pharmacological properties.

    Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(8-Methylquinolin-6-yl)acetic acid depends on its specific biological target. It may interact with enzymes, receptors, or other biomolecules, modulating their activity. The quinoline ring is known to intercalate with DNA, potentially affecting gene expression and cellular processes.

Comparison with Similar Compounds

    Quinoline-6-carboxylic acid: Similar structure but lacks the methyl group at the 8th position.

    8-Methylquinoline: Lacks the acetic acid moiety.

    Quinoline-6-acetic acid: Similar structure but lacks the methyl group at the 8th position.

Uniqueness: 2-(8-Methylquinolin-6-yl)acetic acid is unique due to the presence of both the methyl group and the acetic acid moiety, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

2-(8-methylquinolin-6-yl)acetic acid

InChI

InChI=1S/C12H11NO2/c1-8-5-9(7-11(14)15)6-10-3-2-4-13-12(8)10/h2-6H,7H2,1H3,(H,14,15)

InChI Key

SRLDCVZXILINJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N=CC=C2)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.5 g of (8-methyl-quinolin-6-yl)-acetic acid tert-butyl ester in 18 ml of NaOH (4N, aq.) was heated to reflux for 3 h. The mixture was washed with ethyl acetate and the water layer was acidified with 1N hydrochloric acid to pH 4-5 and extracted with dichloromethanfe. The solvent was evaporated and the resulting solid was washed with water and dried in vacuo to return the title compound as an off white solid (1.3 g, 48%). 1H NMR (DMSO-d6, 300 MHz) δ 12.42 (s, 1H), 8.90 (m, 1H), 8.30 (m, 1H), 7.66 (s, 1H), 7.54 (m, 2H), 3.74 (s, 2H), 2.70 (s, 3H).
Name
(8-methyl-quinolin-6-yl)-acetic acid tert-butyl ester
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One

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